molecular formula C12H14Cl2N2O2 B1285467 2-Amino-3-(quinolin-4-yl)propanoic acid dihydrochloride CAS No. 1062276-08-7

2-Amino-3-(quinolin-4-yl)propanoic acid dihydrochloride

Cat. No. B1285467
CAS RN: 1062276-08-7
M. Wt: 289.15 g/mol
InChI Key: ZQECUQRCWUEUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

In the first paper, a green and efficient method is described for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives. This synthesis involves a one-pot condensation of 4-hydroxyquinolin-2(1H)-one, aldehyde, and malononitrile using ammonium acetate in ethanol. The process is noted for its simplicity, mild reaction conditions, and short reaction time, which are beneficial for environmental sustainability .

Molecular Structure Analysis

The second paper provides insights into the molecular structure of a closely related compound, 2-amino-3-cyano-4-(3-nitrophenyl)-4,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one, through X-ray diffraction. The compound crystallizes in a triclinic space group and exhibits interesting hydrogen bonding patterns, including a bridge-like hydrogen bond O–H···O, which forms a bi-layer framework with solvent molecules. Additionally, classical hydrogen bonds N–H···N and N–H···O are present in the crystal structure .

Chemical Reactions Analysis

The third paper does not directly discuss the chemical reactions of 2-Amino-3-(quinolin-4-yl)propanoic acid dihydrochloride but explores the synthesis of various 2-substituted 3-(trifluoromethyl)quinoxalines. These syntheses start from 3-(trifluoromethyl)quinoxalin-2(1H)-one and lead to a range of derivatives, including amino, bromo, chloro, and others. The paper also mentions the novel synthesis of 3-(tri(di)fluoromethyl)quinoxaline-2-carboxylic acids, which are then used to create further substituted quinoxalines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-3-(quinolin-4-yl)propanoic acid dihydrochloride are not directly discussed in the provided papers. However, the structural analysis from the second paper suggests that hydrogen bonding could play a significant role in the solubility and stability of such compounds. The synthesis methods from the first and third papers imply that the compounds are likely to have varied solubility in organic solvents, which is important for their potential applications in drug design and development .

Safety and Hazards

The compound has a GHS07 safety classification . The hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

It is known to be an alanine derivative , which suggests that it may interact with enzymes or receptors that recognize or metabolize alanine.

Mode of Action

As an alanine derivative , it might mimic the structure of alanine and interact with the same targets, potentially altering their function.

Biochemical Pathways

Given its structural similarity to alanine , it might be involved in pathways where alanine plays a role, such as protein synthesis and glucose metabolism.

Result of Action

As an alanine derivative , its effects might be similar to those of alanine, which include protein synthesis and energy production.

properties

IUPAC Name

2-amino-3-quinolin-4-ylpropanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2.2ClH/c13-10(12(15)16)7-8-5-6-14-11-4-2-1-3-9(8)11;;/h1-6,10H,7,13H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQECUQRCWUEUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583470
Record name 3-Quinolin-4-ylalanine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1062276-08-7
Record name 3-Quinolin-4-ylalanine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.